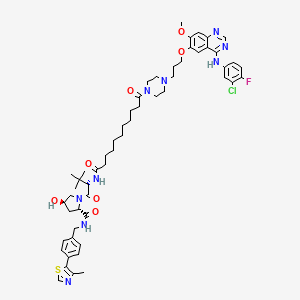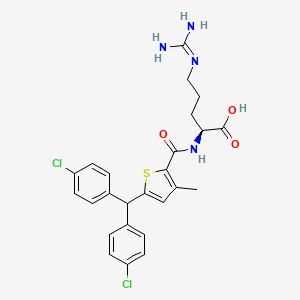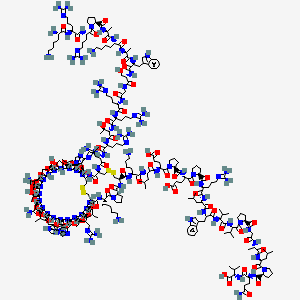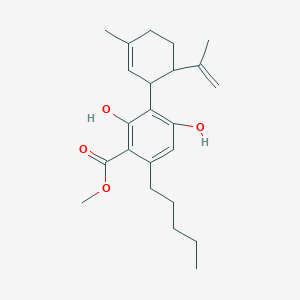![molecular formula C34H39NO7 B10819465 4-(4-Carboxybutyl)-8-[2-oxo-2-[4-(6-phenylhexoxy)phenyl]ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid](/img/structure/B10819465.png)
4-(4-Carboxybutyl)-8-[2-oxo-2-[4-(6-phenylhexoxy)phenyl]ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound 15b, identified by the PubMed ID 31811124, is a synthetic organic compound known for its role as an antagonist of cysteinyl leukotriene G protein-coupled receptors, specifically CysLT1 and CysLT2. It exhibits approximately 200-fold selectivity for CysLT2 over CysLT1 in vitro . This compound has been studied for its potential therapeutic applications, particularly in the context of inflammatory and autoimmune diseases.
Métodos De Preparación
The synthesis of compound 15b involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the successful formation of the compound .
Análisis De Reacciones Químicas
Compound 15b undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the functional groups present in the compound .
Aplicaciones Científicas De Investigación
Compound 15b has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: Used as a model compound for studying the reactivity and selectivity of cysteinyl leukotriene receptors.
Biology: Investigated for its role in modulating immune responses and inflammatory pathways.
Medicine: Explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases by inhibiting the activity of cysteinyl leukotriene receptors.
Mecanismo De Acción
The mechanism of action of compound 15b involves its antagonistic effects on cysteinyl leukotriene G protein-coupled receptors, specifically CysLT1 and CysLT2. By binding to these receptors, compound 15b inhibits the signaling pathways mediated by leukotrienes, which are lipid mediators involved in inflammatory and immune responses. This inhibition leads to a reduction in the production of inflammatory cytokines and other mediators, thereby ameliorating inflammatory and autoimmune conditions .
Comparación Con Compuestos Similares
Compound 15b can be compared with other similar compounds that target cysteinyl leukotriene receptors. Some of these similar compounds include:
Montelukast: A well-known antagonist of CysLT1 receptors used in the treatment of asthma and allergic rhinitis.
Zafirlukast: Another CysLT1 receptor antagonist used for similar therapeutic purposes.
Pranlukast: A CysLT1 receptor antagonist used in the management of asthma.
Compared to these compounds, compound 15b is unique in its higher selectivity for CysLT2 receptors, making it a valuable tool for studying the specific roles of CysLT2 in various biological processes and for developing targeted therapies for conditions involving CysLT2 .
Propiedades
Fórmula molecular |
C34H39NO7 |
|---|---|
Peso molecular |
573.7 g/mol |
Nombre IUPAC |
4-(4-carboxybutyl)-8-[2-oxo-2-[4-(6-phenylhexoxy)phenyl]ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid |
InChI |
InChI=1S/C34H39NO7/c36-30(26-17-19-28(20-18-26)41-22-9-2-1-4-11-25-12-5-3-6-13-25)23-27-14-10-15-29-33(27)42-31(34(39)40)24-35(29)21-8-7-16-32(37)38/h3,5-6,10,12-15,17-20,31H,1-2,4,7-9,11,16,21-24H2,(H,37,38)(H,39,40) |
Clave InChI |
HEZMXOWAEONYPI-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=C(C=CC=C2N1CCCCC(=O)O)CC(=O)C3=CC=C(C=C3)OCCCCCCC4=CC=CC=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-bromo-4-chlorophenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline](/img/structure/B10819400.png)
![2-{[2-(4-{2-[(4-Oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]ethyl}piperazin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B10819407.png)
![(3R)-3-methyl-4-[5-[(3S)-3-methylmorpholin-4-yl]-2-(1H-pyrazol-5-yl)-[1,3]thiazolo[5,4-d]pyrimidin-7-yl]morpholine](/img/structure/B10819417.png)

![2-[[5-(3,5-dichloropyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(1H-indol-3-yl)propan-1-one](/img/structure/B10819428.png)
![2-amino-6-[(2,3-dichlorophenyl)methyl]-5-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B10819429.png)
![4-(5-Carboxy-2-oxopentyl)-8-[2-oxo-2-[4-(5-phenylpentoxy)phenyl]ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid](/img/structure/B10819431.png)




![(4R,7S,10S,13R,16S)-1-[[(2S)-2-aminopropanoyl]amino]-13-benzyl-4,10-bis(1H-indol-3-ylmethyl)-7-methyl-2,5,8,11,14-pentaoxo-21-prop-2-enyl-1,3,6,9,12,15,21-heptazacyclopentacos-23-yne-16-carboxamide](/img/structure/B10819457.png)
![2-Iodoadenosine-5'-O-[(phosphonomethyl)phosphonic Acid]](/img/structure/B10819460.png)
![tert-butyl N-[1-[(2S)-1-[[(2S,3R)-4-(benzylamino)-3-hydroxy-4-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]amino]-3-cyclopropyl-1-oxopropan-2-yl]-2-oxopyridin-3-yl]carbamate](/img/structure/B10819467.png)